molecular formula C54H104N6O24S B139700 1-N,3-N,5-N,7-N,9-N,11-N-hexakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-12-dodecylsulfanyldodecane-1,3,5,7,9,11-hexacarboxamide

1-N,3-N,5-N,7-N,9-N,11-N-hexakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-12-dodecylsulfanyldodecane-1,3,5,7,9,11-hexacarboxamide

Cat. No.: B139700
M. Wt: 1253.5 g/mol
InChI Key: RJISIWGNYMJWEH-UHFFFAOYSA-N
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Description

Dodecylmercapto-S-(poly(tris(hydroxymethyl)acrylamidomethane) (DDTAC) is a non-ionic detergent primarily used for solubilizing and stabilizing membrane proteins. It is derived from tris(hydroxymethyl)acrylamidomethane and is known for its ability to maintain the native structure and function of membrane proteins during extraction and purification processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecylmercapto-S-(poly(tris(hydroxymethyl)acrylamidomethane) involves the reaction of dodecyl mercaptan with tris(hydroxymethyl)acrylamidomethane under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of Dodecylmercapto-S-(poly(tris(hydroxymethyl)acrylamidomethane) involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The final product is typically obtained as a white powder, which is then packaged and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Dodecylmercapto-S-(poly(tris(hydroxymethyl)acrylamidomethane) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dodecylmercapto-S-(poly(tris(hydroxymethyl)acrylamidomethane) has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Essential for the extraction and stabilization of membrane proteins, facilitating studies on protein structure and function.

    Medicine: Utilized in drug discovery and development, particularly in the stabilization of therapeutic targets.

    Industry: Employed in the production of pharmaceuticals and biotechnological products

Mechanism of Action

The primary mechanism of action of Dodecylmercapto-S-(poly(tris(hydroxymethyl)acrylamidomethane) involves its surfactant properties. It interacts with the hydrophobic regions of membrane proteins, solubilizing them and maintaining their native structure. This interaction is facilitated by the hydrophobic dodecyl group and the hydrophilic tris(hydroxymethyl)acrylamidomethane moiety, which together stabilize the protein in solution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecylmercapto-S-(poly(tris(hydroxymethyl)acrylamidomethane) is unique due to its ability to stabilize membrane proteins while preserving their native structure and function. This makes it particularly valuable in biochemical and pharmaceutical research, where maintaining protein integrity is crucial .

Properties

IUPAC Name

1-N,3-N,5-N,7-N,9-N,11-N-hexakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-12-dodecylsulfanyldodecane-1,3,5,7,9,11-hexacarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H104N6O24S/c1-2-3-4-5-6-7-8-9-10-11-14-85-19-42(48(84)60-54(35-76,36-77)37-78)18-41(47(83)59-53(32-73,33-74)34-75)17-40(46(82)58-52(29-70,30-71)31-72)16-39(45(81)57-51(26-67,27-68)28-69)15-38(44(80)56-50(23-64,24-65)25-66)12-13-43(79)55-49(20-61,21-62)22-63/h38-42,61-78H,2-37H2,1H3,(H,55,79)(H,56,80)(H,57,81)(H,58,82)(H,59,83)(H,60,84)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJISIWGNYMJWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSCC(CC(CC(CC(CC(CCC(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H104N6O24S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1253.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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